molecular formula C20H32O3 B14405303 4-Hydroxyphenyl tetradecanoate CAS No. 83791-07-5

4-Hydroxyphenyl tetradecanoate

Cat. No.: B14405303
CAS No.: 83791-07-5
M. Wt: 320.5 g/mol
InChI Key: YTABPUUHANHXPE-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl tetradecanoate is an ester compound derived from the combination of a hydroxyphenyl group and a tetradecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl tetradecanoate can be synthesized through esterification reactions. One common method involves the Steglich esterification, where 4-hydroxybenzoic acid reacts with tetradecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenyl tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Scientific Research Applications

4-Hydroxyphenyl tetradecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxyphenyl tetradecanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can undergo hydrolysis, releasing the hydroxyphenyl and tetradecanoic acid moieties, which can further participate in metabolic pathways .

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: Shares the hydroxyphenyl group but lacks the long alkyl chain.

    Tetradecanoic Acid: Contains the same alkyl chain but lacks the aromatic hydroxy group.

    4-Hydroxyphenyl Butanoate: Similar structure with a shorter alkyl chain.

Uniqueness: 4-Hydroxyphenyl tetradecanoate is unique due to its combination of a hydroxyphenyl group and a long alkyl chain, providing a balance of hydrophilic and hydrophobic properties. This dual nature enhances its solubility in various solvents and its ability to interact with both polar and non-polar substances .

Properties

CAS No.

83791-07-5

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4-hydroxyphenyl) tetradecanoate

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)23-19-16-14-18(21)15-17-19/h14-17,21H,2-13H2,1H3

InChI Key

YTABPUUHANHXPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

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